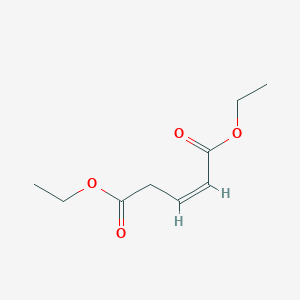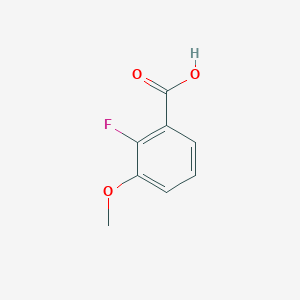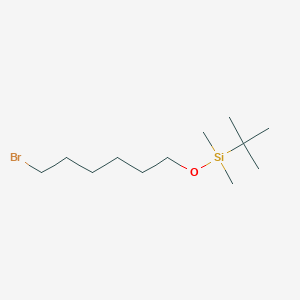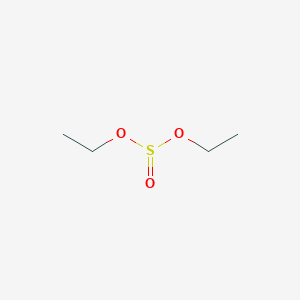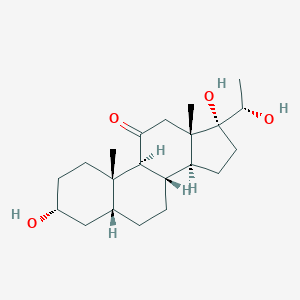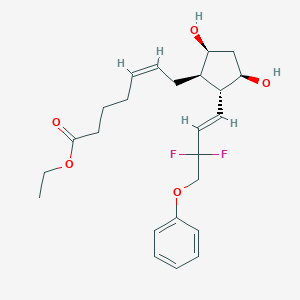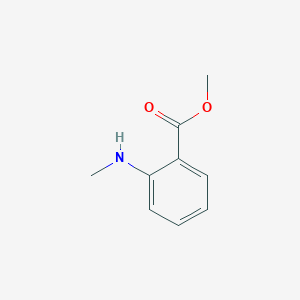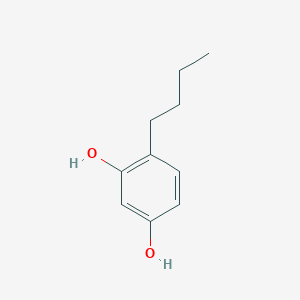
4-Butylresorcinol
概要
説明
4-Butylresorcinol, also known as Rucinol or 4-n-Butylresorcinol, is a chemical used to treat hyperpigmentation of the epidermis . Hyperpigmentation is believed to be related to the enzyme tyrosinase which produces melanin . Among several chemicals known to inhibit tyrosinase production, such as hydroquinone, arbutin, and kojic acid, 4-butylresorcinol has been found to be the most powerful inhibitor .
Synthesis Analysis
The synthesis of 4-Butylresorcinol involves a multi-step procedure. The initial addition of resorcinol to N, N-dimethylformamide with phosphorus oxychloride obtains 2,4-dihydroxybenzaldehyde . A novel initiator, bromoester modified 4-n-butylresorcinol (4nBREBr 2), was prepared and utilized in controlled atom transfer radical polymerization (ATRP) to obtain three series of amphiphilic copolymers .Molecular Structure Analysis
The molecular formula of 4-Butylresorcinol is C10H14O2 . Its average mass is 166.217 Da and its monoisotopic mass is 166.099380 Da .Chemical Reactions Analysis
4-Butylresorcinol is a substrate of the enzyme tyrosinase. The Em (met-tyrosinase) form is not active on 4-Butylresorcinol, but Eox (oxy-tyrosinase) can act on this molecule, hydroxylating it to o-diphenol . In turn, this is oxidized to an o-quinone, which isomerizes to a red p-quinone .Physical And Chemical Properties Analysis
4-Butylresorcinol has a molecular weight of 166.22 . It is soluble in DMSO at 34 mg/mL .科学的研究の応用
Tyrosinase Inhibition and Hypopigmentation
4-Butylresorcinol is known as a potent inhibitor of tyrosinase, an enzyme crucial in melanin production. Its effectiveness surpasses other inhibitors like hydroquinone, arbutin, and kojic acid. This property makes it valuable in treating hyperpigmentation disorders such as melasma and age spots .
Cosmetic Applications
As a derivative of retinol, 4-Butylresorcinol is used in anti-wrinkle creams and products aimed at reducing skin discoloration. Its retinol-like effects contribute to its popularity in skincare formulations .
Synthesis of Tetrahydrocannabutol
This compound can be utilized in synthesizing Tetrahydrocannabutol, a chemical related to cannabinoids found in cannabis .
Polymer Synthesis
4-Butylresorcinol has been applied in atom transfer radical polymerization (ATRP) as an initiator to create amphiphilic copolymers, which have potential applications in drug delivery systems .
Bacteriostatic Agents
Researchers have used 4-Butylresorcinol in synthesizing new benzopyrones with bacteriostatic activity, indicating its potential use in developing antibacterial agents .
Depigmenting Agent Research
Studies have compared 4-Butylresorcinol with other depigmenting agents like bakuchiol to evaluate their efficacy and safety for skin applications .
作用機序
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
4-Butylresorcinol shows promise as a hypopigmenting agent for treating melasma in clinical practice . It is considered the most potent inhibitor of human tyrosinase activity, exceeding by far the potency of hydroquinone, arbutin, and kojic acid . The resulting clinical improvement of skin hyperpigmentations reveals 4-n-butylresorcinol as a very valuable active compound for the management of pigmentation disorders .
特性
IUPAC Name |
4-butylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZYWUPJWVTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172403 | |
| Record name | 4-Butylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylresorcinol | |
CAS RN |
18979-61-8 | |
| Record name | Butylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Butylresorcinol exert its depigmenting effect?
A1: 4-Butylresorcinol is a potent tyrosinase inhibitor. [, ] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, 4-Butylresorcinol effectively reduces melanin production, leading to a depigmenting effect. [, ] Furthermore, it also inhibits tyrosinase-related protein-1 (TRP-1), another enzyme contributing to melanin synthesis. []
Q2: Are there any studies demonstrating the efficacy of 4-Butylresorcinol in reducing hyperpigmentation?
A3: Yes, a clinical study investigated a topical gel serum containing tranexamic acid, niacinamide, 4-Butylresorcinol, phytic acid, and a mixture of hydroxy acids. [] The study demonstrated significant reductions in hyperpigmentation parameters, including brown spot count, brown spot area, and melanin index, after regular application of the serum. [] These findings suggest the potential of 4-Butylresorcinol as an ingredient in topical formulations for hyperpigmentation management.
Q3: What is known about the safety profile of 4-Butylresorcinol?
A4: While generally considered safe for topical use, 4-Butylresorcinol can potentially cause allergic contact dermatitis in susceptible individuals. [] One case report documented allergic contact dermatitis in a patient using a night cream containing 4-Butylresorcinol. [] This highlights the importance of considering potential sensitivities and conducting thorough safety assessments during product development and usage.
Q4: Have there been any studies exploring the structure-activity relationship of 4-Butylresorcinol and its derivatives?
A5: Yes, research has investigated the impact of structural modifications on the tyrosinase inhibitory activity of 4-Butylresorcinol analogues. [] Studies revealed that unsymmetrical curcumin analogues containing 4-hydroxyl-substituted phenolic rings with C-2/C-4- or C-3/C-4-dihydroxyl-substituted diphenolic rings displayed enhanced inhibitory activity compared to 4-Butylresorcinol and kojic acid. [] This suggests that specific structural features significantly influence the potency of these compounds as tyrosinase inhibitors.
Q5: Has 4-Butylresorcinol been investigated for other potential therapeutic applications?
A6: Beyond its depigmenting properties, 4-Butylresorcinol has demonstrated potential in other areas. Research suggests that it exhibits anti-HMG-CoA reductase, antioxidant, and anti-urease activities. [] Additionally, in vitro studies have shown promising anti-leukemia properties against various leukemia cell lines. [] These findings warrant further investigation into the therapeutic potential of 4-Butylresorcinol for conditions beyond hyperpigmentation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





